molecular formula C12H22O B1617563 Dodec-3-en-1-al CAS No. 68083-57-8

Dodec-3-en-1-al

Cat. No. B1617563
CAS RN: 68083-57-8
M. Wt: 182.3 g/mol
InChI Key: HBBONAOKVLYWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodec-3-en-1-al is a chemical compound with the molecular formula C12H22O . It contains a total of 34 bonds, including 12 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aldehyde (aliphatic) .


Molecular Structure Analysis

Dodec-3-en-1-al contains a total of 35 atoms, including 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . It also contains 12 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aldehyde .


Chemical Reactions Analysis

Dodec-3-en-1-al has been found to play a significant role in the chemical communication of termites. It is a major component of the trail-following pheromone in the termites Kalotermitidae . It is also involved in the trail communication of the fungus-growing termite Odontotermes formosanus .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dodec-3-en-1-al include an estimated melting point of 2°C, boiling point of 265.73°C, density of 0.8611, and refractive index of 1.4509 . It has a LogP of 4.914 .

Scientific Research Applications

Pheromone Research

Dodec-3-en-1-al plays a significant role in entomology, particularly as a pheromone. Research has identified it as a major component of the trail-following pheromone in the fungus-growing termite Macrotermes annandalei. This discovery, facilitated by solid phase microextraction and GC-MS, highlights its potential for controlling termite behavior, which could have implications in pest management (Peppuy et al., 2001).

Organic Chemistry and Synthesis

In the field of organic chemistry, dodec-3-en-1-al has been used in synthesizing various compounds. One study outlines the synthesis of (±)-Patulolide C and its epimer via Dodec-3-En-11-Olide, providing an access route to antimicrobial compounds (Kaisalo et al., 1999).

Material Science and Sensor Technology

In material science and sensor technology, the compound has been investigated for its role in enhancing the sensing properties of certain polymers. A study on poly(3-hexylthiophene) graft copolymers, which incorporated dodec-3-en-1-al side chains, revealed its impact on improving the sensitivity of NO2 gas sensors (Procek et al., 2018).

Acoustics Research

Interestingly, dodec-3-en-1-al has applications even in acoustics. A study involving the construction of an omni-directional loudspeaker, referred to as a Dodecahedron loudspeaker (Dodec), utilized this compound in its design. This research contributes to room acoustical and sound insulation measurements (Landi et al., 2016).

Safety And Hazards

Dodec-3-en-1-al is classified under the GHS07 hazard class. It can cause skin irritation (H315). Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

dodec-3-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBONAOKVLYWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052391
Record name Dodec-3-en-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodec-3-en-1-al

CAS RN

68083-57-8
Record name 3-Dodecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68083-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dodecenal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodec-3-en-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodec-3-en-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodec-3-en-1-al
Reactant of Route 2
Reactant of Route 2
Dodec-3-en-1-al
Reactant of Route 3
Reactant of Route 3
Dodec-3-en-1-al
Reactant of Route 4
Dodec-3-en-1-al
Reactant of Route 5
Reactant of Route 5
Dodec-3-en-1-al
Reactant of Route 6
Dodec-3-en-1-al

Citations

For This Compound
4
Citations
NL Grenade, DS Chiriac, GW Howe, A Ross - 2020 - chemrxiv.org
… Then TamH, a bifunctional enzyme, is thought to reduce the dodecanoic acid-TamA thioester adduct and carry out reductive amination of the resultant cis-dodec-3-en-1-al to give the cis-…
Number of citations: 6 chemrxiv.org
G Sodeifian, SA Sajadian, NS Ardestani - The Journal of Supercritical Fluids, 2016 - Elsevier
This research focuses on extraction of medicinal plant Launaea acanthodes (L. acanthodes) by using supercritical carbon dioxide (SCsingle bondCO 2 ) and hydro-distillation (HD) …
M Deiana, P Montoro, I Jerković, A Atzeri… - Food research …, 2019 - Elsevier
Extracts obtained from Pompia intrea (PI), a traditional candied fruit whose main ingredient is the pompia fruit (Citrus monstruosa L.) were evaluated for the first time. Volatile compounds …
GSSA Sajadian - Rangelands, 1986 - academia.edu
This research focuses on extraction of medicinal plant Launaea acanthodes (L. acanthodes) by using supercritical carbon dioxide (SC-CO2) and hydro-distillation (HD) methods. The …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.